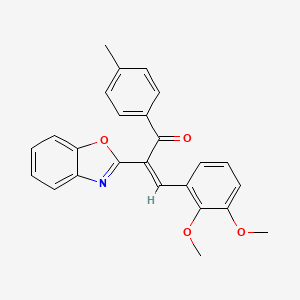![molecular formula C19H14FN3OS B12157822 2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-6-yl)acetamide](/img/structure/B12157822.png)
2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-6-yl)acetamide: Compound 11a , belongs to a class of heterocyclic compounds. It combines the structural features of benzophenone, indole, and benzimidazole moieties. These frameworks play a crucial role in drug discovery due to their diverse biological activities .
Preparation Methods
Synthetic Routes:: The synthesis of Compound 11a involves several steps. One of the synthetic routes is as follows:
- Start with the reaction of a suitable precursor (e.g., 2-(4-benzoyl-2-bromo-phenoxy) acetic acid) with the indole derivative.
- Introduce the thiazole ring by reacting the intermediate with thionyl chloride and triethylamine.
- Finally, acetylate the resulting compound to obtain Compound 11a.
- Solvent: 1,4-dioxane
- Reagents: 2-(4-benzoyl-2-bromo-phenoxy) acetic acid, thionyl chloride, triethylamine
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above provides a foundation for large-scale synthesis.
Chemical Reactions Analysis
Compound 11a can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
- Oxidation: Use oxidizing agents like potassium permanganate or chromic acid.
- Reduction: Employ reducing agents such as lithium aluminum hydride.
- Substitution: React with nucleophiles (e.g., amines) to form substituted derivatives.
Major products formed from these reactions include modified versions of Compound 11a with altered functional groups.
Scientific Research Applications
Compound 11a has garnered interest in several scientific fields:
Medicine: It exhibits antimicrobial activity against various strains, making it a potential antibacterial agent.
Chemistry: Researchers explore its reactivity and use it as a building block for novel compounds.
Biology: Investigate its effects on cellular processes and potential therapeutic applications.
Mechanism of Action
Compound 11a likely exerts its effects through specific molecular targets. For instance, in silico studies suggest that it interacts with FtsZ, a key protein involved in bacterial cell division. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Compound 11a’s uniqueness lies in its hybrid structure, combining benzophenone, indole, and benzimidazole moieties. Similar compounds include other benzimidazole derivatives, but none precisely match its combination of features.
Properties
Molecular Formula |
C19H14FN3OS |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-6-yl)acetamide |
InChI |
InChI=1S/C19H14FN3OS/c20-14-4-1-13(2-5-14)19-23-16(11-25-19)10-18(24)22-15-6-3-12-7-8-21-17(12)9-15/h1-9,11,21H,10H2,(H,22,24) |
InChI Key |
MCTDBTDZQQWTJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)NC(=O)CC3=CSC(=N3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B12157756.png)
![N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12157760.png)
![3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12157775.png)
![N-(3,5-dimethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12157777.png)
![1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[2-methyl-](/img/structure/B12157780.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12157783.png)

![4-chloro-N-({[2-({[(4-chlorophenyl)formamido]methyl}sulfanyl)pyrimidin-4-yl]sulfanyl}methyl)benzamide](/img/structure/B12157789.png)
![7-[(4-Methylpiperidyl)-4-pyridylmethyl]quinolin-8-ol](/img/structure/B12157790.png)
![N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide](/img/structure/B12157791.png)
![(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12157796.png)
![2,4-diphenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B12157799.png)
![1-[(pyrimidin-2-ylamino)methyl]benzo[cd]indol-2(1H)-one](/img/structure/B12157819.png)

